An In-depth Technical Guide to 4-(3-Methyl-5-isoxazolyl)piperidine: Synthesis, Properties, and Therapeutic Potential
An In-depth Technical Guide to 4-(3-Methyl-5-isoxazolyl)piperidine: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-(3-Methyl-5-isoxazolyl)piperidine, a heterocyclic compound of significant interest in medicinal chemistry. The guide details its chemical structure, physicochemical properties, and a plausible synthetic route, including the preparation of a key N-Boc protected intermediate and its subsequent deprotection. Furthermore, it explores the potential pharmacological applications of this compound by examining the well-established biological activities of the isoxazole and piperidine scaffolds. This document serves as a valuable resource for researchers and drug development professionals investigating novel therapeutics, offering insights into the synthesis, characterization, and potential utility of 4-(3-Methyl-5-isoxazolyl)piperidine in various disease areas.
Introduction: The Convergence of Two Privileged Scaffolds
In the landscape of modern drug discovery, the strategic combination of pharmacologically active moieties is a cornerstone of rational drug design. The molecule 4-(3-Methyl-5-isoxazolyl)piperidine represents a compelling fusion of two such "privileged scaffolds": the isoxazole and the piperidine rings.
The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. This structural motif is present in a wide array of biologically active compounds, demonstrating a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective effects.[1][2] The isoxazole ring can act as a bioisostere for amide or ester groups, influencing the pharmacokinetic and pharmacodynamic properties of a molecule.
The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is one of the most ubiquitous structural motifs in pharmaceuticals.[3] Its conformational flexibility and ability to engage in various intermolecular interactions make it a key component in drugs targeting the central nervous system (CNS), as well as in cardiovascular and antiviral agents. The piperidine scaffold can significantly impact a compound's solubility, lipophilicity, and metabolic stability.[4]
The amalgamation of these two scaffolds in 4-(3-Methyl-5-isoxazolyl)piperidine presents a unique chemical entity with the potential for diverse biological activities, making it a molecule of considerable interest for further investigation and development.
Chemical Structure and Properties
The chemical structure of 4-(3-Methyl-5-isoxazolyl)piperidine consists of a piperidine ring substituted at the 4-position with a 3-methyl-5-isoxazolyl group.
IUPAC Name: 4-(3-Methyl-1,2-oxazol-5-yl)piperidine
Below is a 2D representation of the chemical structure:
Caption: Chemical structure of 4-(3-Methyl-5-isoxazolyl)piperidine.
Physicochemical Properties
| Property | Value (for N-Boc protected form) | Reference |
| Molecular Formula | C₁₄H₂₂N₂O₃ | [5] |
| Molecular Weight | 266.34 g/mol | [5] |
| Appearance | Likely a solid at room temperature | Inferred |
| Solubility | Expected to be soluble in organic solvents like dichloromethane, methanol, and DMSO. | Inferred |
| Boiling Point | Not available | [5] |
| Melting Point | Not available | [5] |
| Density | Not available | [5] |
Synthesis and Purification
A plausible and efficient synthetic route to 4-(3-Methyl-5-isoxazolyl)piperidine involves a two-step process: first, the synthesis of the N-Boc protected intermediate, tert-butyl 4-(3-methyl-5-isoxazolyl)-1-piperidinecarboxylate, followed by the deprotection of the piperidine nitrogen.
Synthesis of tert-butyl 4-(3-methyl-5-isoxazolyl)-1-piperidinecarboxylate
The key step in forming the isoxazole ring is a 1,3-dipolar cycloaddition reaction.[6][7] This reaction involves the in-situ generation of a nitrile oxide from an oxime, which then reacts with an alkyne. In this case, the starting materials would be tert-butyl 4-ethynylpiperidine-1-carboxylate and acetaldoxime.
Caption: Synthetic workflow for the N-Boc protected intermediate.
Experimental Protocol:
-
Preparation of the Reaction Mixture: In a round-bottom flask, dissolve tert-butyl 4-ethynylpiperidine-1-carboxylate (1 equivalent) and acetaldoxime (1.2 equivalents) in a suitable solvent such as dichloromethane.
-
In-situ Generation of Nitrile Oxide: To the stirred solution, add an oxidizing agent like N-chlorosuccinimide (NCS) or Chloramine-T (1.2 equivalents) portion-wise at room temperature. The reaction is typically exothermic and may require cooling.
-
Cycloaddition: Following the addition of the oxidizing agent, add a base such as triethylamine (1.5 equivalents) dropwise. The reaction mixture is then stirred at room temperature until completion, which can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction is quenched with water, and the organic layer is separated. The aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired tert-butyl 4-(3-methyl-5-isoxazolyl)-1-piperidinecarboxylate.
Deprotection of the Piperidine Nitrogen
The final step is the removal of the tert-butoxycarbonyl (Boc) protecting group to yield the free amine, 4-(3-Methyl-5-isoxazolyl)piperidine. This is typically achieved under acidic conditions.
Experimental Protocol (using Trifluoroacetic Acid):
-
Reaction Setup: Dissolve the N-Boc protected intermediate (1 equivalent) in dichloromethane (DCM).
-
Acidic Cleavage: Add trifluoroacetic acid (TFA) (typically 10-50% v/v in DCM) to the solution at room temperature.
-
Reaction Monitoring: Stir the reaction mixture for 1-4 hours, monitoring the progress by TLC.
-
Work-up: Once the reaction is complete, the solvent and excess TFA are removed under reduced pressure. The residue is then dissolved in a suitable solvent and neutralized with a base (e.g., saturated sodium bicarbonate solution). The product is extracted with an organic solvent, and the combined organic layers are dried and concentrated to afford 4-(3-Methyl-5-isoxazolyl)piperidine.
Alternative Deprotection (using HCl):
An alternative to TFA is using a solution of hydrogen chloride (HCl) in an organic solvent like dioxane or methanol. This method is also effective for Boc deprotection and may be preferable in cases where TFA sensitivity is a concern.
Potential Pharmacological Applications and Mechanism of Action
While specific pharmacological data for 4-(3-Methyl-5-isoxazolyl)piperidine is not extensively documented, the known biological activities of its constituent scaffolds provide a strong basis for predicting its potential therapeutic applications.
Central Nervous System (CNS) Disorders
The piperidine moiety is a common feature in many CNS-active drugs.[4] Its presence suggests that 4-(3-Methyl-5-isoxazolyl)piperidine could penetrate the blood-brain barrier. Isoxazole derivatives have also been investigated for their effects on the CNS, with some showing potential as anxiolytics and cognitive enhancers.[8] Therefore, this compound could be a candidate for targeting neurological and psychiatric disorders.
Anti-inflammatory and Analgesic Properties
Isoxazole-containing compounds are well-known for their anti-inflammatory properties, with some acting as inhibitors of cyclooxygenase (COX) enzymes.[9] Piperidine derivatives have also been explored for their analgesic effects. The combination of these two pharmacophores could lead to novel anti-inflammatory and analgesic agents.[10][11]
Anticancer Activity
Both isoxazole and piperidine derivatives have been extensively studied in the context of oncology.[12][13] They have been shown to inhibit various cancer cell lines through diverse mechanisms, including the inhibition of kinases and the induction of apoptosis. The unique structure of 4-(3-Methyl-5-isoxazolyl)piperidine may offer novel interactions with cancer-related targets.
Antimicrobial and Antifungal Activity
Numerous isoxazole and piperidine derivatives have demonstrated potent antimicrobial and antifungal activities.[14][15] The synergistic effect of these two rings could result in a compound with a broad spectrum of activity against various pathogens.
Mechanism of Action: The specific mechanism of action of 4-(3-Methyl-5-isoxazolyl)piperidine would depend on its molecular target(s). Given the diverse activities of its parent scaffolds, it could potentially interact with a range of biological targets, including enzymes (e.g., kinases, COX), receptors (e.g., G-protein coupled receptors, ion channels), and other proteins involved in disease pathways. Further research, including in-vitro and in-vivo studies, is required to elucidate its precise mechanism of action.
Analytical Characterization
The identity and purity of 4-(3-Methyl-5-isoxazolyl)piperidine would be confirmed using standard analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the methyl group on the isoxazole ring, the protons on the isoxazole and piperidine rings, and the N-H proton of the piperidine.
-
¹³C NMR: The carbon NMR spectrum would provide signals for all the unique carbon atoms in the molecule, confirming the carbon skeleton.
Mass Spectrometry (MS)
Mass spectrometry would be used to determine the molecular weight of the compound and to provide information about its fragmentation pattern, further confirming its structure. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.
Conclusion and Future Directions
4-(3-Methyl-5-isoxazolyl)piperidine is a promising heterocyclic compound that combines the favorable properties of the isoxazole and piperidine scaffolds. Its synthesis is achievable through established organic chemistry methodologies, primarily involving a 1,3-dipolar cycloaddition followed by a deprotection step. The diverse biological activities associated with its constituent rings suggest a broad therapeutic potential, particularly in the areas of CNS disorders, inflammation, cancer, and infectious diseases.
Future research should focus on the following areas:
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Optimization of the synthetic protocol to improve yields and scalability.
-
Comprehensive pharmacological evaluation to determine its specific biological activities and identify its molecular targets.
-
In-depth structure-activity relationship (SAR) studies by synthesizing and testing analogs to improve potency and selectivity.
-
Preclinical development , including pharmacokinetic and toxicological studies, to assess its potential as a drug candidate.
This technical guide provides a solid foundation for researchers to embark on the further exploration of 4-(3-Methyl-5-isoxazolyl)piperidine, a molecule with the potential to contribute to the development of novel and effective therapies.
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